molecular formula C24H20ClN3O5 B12028493 3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769151-00-0

3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12028493
CAS No.: 769151-00-0
M. Wt: 465.9 g/mol
InChI Key: SLLZDNOLMMZQDM-CVKSISIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific structural features, such as the ethoxyanilino group and the chlorobenzoate moiety.

Properties

CAS No.

769151-00-0

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

[3-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H20ClN3O5/c1-2-32-20-12-10-19(11-13-20)27-22(29)23(30)28-26-15-16-4-3-5-21(14-16)33-24(31)17-6-8-18(25)9-7-17/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

SLLZDNOLMMZQDM-CVKSISIWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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